(6-Fluoro-2'-(trifluoromethoxy)biphenyl-3-yl)-hydroxyacetic acid
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Overview
Description
(6-Fluoro-2’-(trifluoromethoxy)biphenyl-3-yl)-hydroxyacetic acid is a complex organic compound that has garnered interest in various fields of scientific research. This compound is characterized by the presence of a fluoro group, a trifluoromethoxy group, and a hydroxyacetic acid moiety attached to a biphenyl structure. Its unique chemical structure imparts distinct physical and chemical properties, making it valuable for various applications in chemistry, biology, medicine, and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (6-Fluoro-2’-(trifluoromethoxy)biphenyl-3-yl)-hydroxyacetic acid typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:
Formation of Biphenyl Core: The biphenyl core can be synthesized through a Suzuki-Miyaura coupling reaction, where a boronic acid derivative reacts with an aryl halide in the presence of a palladium catalyst.
Introduction of Fluoro and Trifluoromethoxy Groups: The fluoro and trifluoromethoxy groups can be introduced through electrophilic aromatic substitution reactions using appropriate fluorinating and trifluoromethoxylating agents.
Hydroxyacetic Acid Moiety Addition:
Industrial Production Methods
Industrial production of (6-Fluoro-2’-(trifluoromethoxy)biphenyl-3-yl)-hydroxyacetic acid follows similar synthetic routes but is optimized for large-scale production. This involves the use of continuous flow reactors, high-throughput screening for catalyst optimization, and advanced purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
(6-Fluoro-2’-(trifluoromethoxy)biphenyl-3-yl)-hydroxyacetic acid undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a carbonyl group using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The carbonyl group can be reduced back to a hydroxy group using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The fluoro and trifluoromethoxy groups can participate in nucleophilic aromatic substitution reactions, where they are replaced by other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)
Reduction: Sodium borohydride (NaBH₄), lithium aluminum hydride (LiAlH₄)
Substitution: Nucleophiles such as amines, thiols, or alkoxides
Major Products Formed
Oxidation: Formation of carbonyl derivatives
Reduction: Formation of alcohol derivatives
Substitution: Formation of substituted biphenyl derivatives
Scientific Research Applications
(6-Fluoro-2’-(trifluoromethoxy)biphenyl-3-yl)-hydroxyacetic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic transformations.
Biology: Investigated for its potential as a biochemical probe to study enzyme activities and metabolic pathways.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of (6-Fluoro-2’-(trifluoromethoxy)biphenyl-3-yl)-hydroxyacetic acid involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of certain enzymes, modulating their activity and affecting various biochemical processes. The presence of the fluoro and trifluoromethoxy groups enhances its binding affinity to target proteins, while the hydroxyacetic acid moiety can participate in hydrogen bonding and electrostatic interactions.
Comparison with Similar Compounds
Similar Compounds
(6-Fluoro-2’-(trifluoromethoxy)biphenyl-3-yl)-methanol: Similar structure but with a methanol group instead of hydroxyacetic acid.
(6-Fluoro-2’-(trifluoromethoxy)biphenyl-3-yl)-acetic acid: Similar structure but with an acetic acid group instead of hydroxyacetic acid.
Uniqueness
(6-Fluoro-2’-(trifluoromethoxy)biphenyl-3-yl)-hydroxyacetic acid is unique due to the presence of both the fluoro and trifluoromethoxy groups, which impart distinct electronic and steric properties. These features enhance its reactivity and binding affinity, making it a valuable compound for various applications in research and industry.
Properties
Molecular Formula |
C15H10F4O4 |
---|---|
Molecular Weight |
330.23 g/mol |
IUPAC Name |
2-[4-fluoro-3-[2-(trifluoromethoxy)phenyl]phenyl]-2-hydroxyacetic acid |
InChI |
InChI=1S/C15H10F4O4/c16-11-6-5-8(13(20)14(21)22)7-10(11)9-3-1-2-4-12(9)23-15(17,18)19/h1-7,13,20H,(H,21,22) |
InChI Key |
SVWQSIZYNPGJEA-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C(=C1)C2=C(C=CC(=C2)C(C(=O)O)O)F)OC(F)(F)F |
Origin of Product |
United States |
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